molecular formula C13H10ClF3N4O2 B1241108 O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide

O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide

Cat. No.: B1241108
M. Wt: 346.69 g/mol
InChI Key: GNDYSBAGESYCAI-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)benzoic acid [[amino-(4-chloro-1-methyl-3-pyrazolyl)methylidene]amino] ester is a member of (trifluoromethyl)benzenes.

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis and Characterization : A study detailed the synthesis of novel compounds related to O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide. These compounds were evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

  • Antimicrobial Evaluation : Another research synthesized novel pyrazole integrated 1,3,4-oxadiazoles, exhibiting significant antimicrobial activity. The study's focus was on the synthesis and characterization of these compounds (Ningaiah et al., 2014).

Biological Activities and Potential Therapeutic Uses

  • Antibacterial Activities : Further derivatives of related compounds were synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria. Some derivatives showed promising results (Bildirici et al., 2007).

  • Anti-inflammatory and Ulcerogenicity Studies : A study focused on novel 4-[5-{4-[(2-Benzylidenehydrazine)Carbonyl]phenyl}-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Benzenesulfonamides, revealing their significant anti-inflammatory activity and minimal ulcerogenic effect (Mustafa et al., 2016).

  • Antioxidant and Anti-Inflammatory Activities : Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives was achieved, with some showing potent antioxidant and anti-inflammatory activities (Sudha et al., 2021).

Structural and Chemical Studies

  • Structural Analysis : Research on the molecular structure of similar compounds using techniques like NMR, MS, X-ray, and DFT calculations provided insights into their chemical properties and potential applications (Holzer et al., 2003).

  • Nonlinear Optical Properties : A combined experimental and theoretical study on related pyrazole derivatives explored their nonlinear optical properties, highlighting their potential in advanced materials science (Tamer et al., 2015).

  • Complexation Studies : The synthesis and actinide and lanthanide complexation of related "soft" donor ligands were compared, indicating potential applications in the extraction and separation of these elements (Smith et al., 1989).

Properties

Molecular Formula

C13H10ClF3N4O2

Molecular Weight

346.69 g/mol

IUPAC Name

[(Z)-[amino-(4-chloro-1-methylpyrazol-3-yl)methylidene]amino] 2-(trifluoromethyl)benzoate

InChI

InChI=1S/C13H10ClF3N4O2/c1-21-6-9(14)10(19-21)11(18)20-23-12(22)7-4-2-3-5-8(7)13(15,16)17/h2-6H,1H3,(H2,18,20)

InChI Key

GNDYSBAGESYCAI-UHFFFAOYSA-N

Isomeric SMILES

CN1C=C(C(=N1)/C(=N/OC(=O)C2=CC=CC=C2C(F)(F)F)/N)Cl

SMILES

CN1C=C(C(=N1)C(=NOC(=O)C2=CC=CC=C2C(F)(F)F)N)Cl

Canonical SMILES

CN1C=C(C(=N1)C(=NOC(=O)C2=CC=CC=C2C(F)(F)F)N)Cl

solubility

26.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide
Reactant of Route 2
Reactant of Route 2
O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide
Reactant of Route 3
O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide
Reactant of Route 4
O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide
Reactant of Route 5
O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide
Reactant of Route 6
O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide

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